Molecular Weight Differentiation from Deoxygenated Phenylacetonitrile Analogs
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile exhibits a molecular weight of 217.15 g/mol, which is 16 g/mol higher than the common analog 4-(trifluoromethoxy)phenylacetonitrile (MW = 201.15 g/mol) . This 7.9% mass increase arises from the additional oxygen atom in the phenoxy bridge, representing a verifiable and permanent differentiation point for inventory control, purity analysis, and reaction stoichiometry calculations.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 217.15 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)phenylacetonitrile: 201.15 |
| Quantified Difference | +16 g/mol (+7.9%) |
| Conditions | Calculated from molecular formula; verified by vendor specification sheets. |
Why This Matters
The molecular weight difference serves as an immediate, unambiguous identifier to prevent incorrect selection of a deoxygenated analog that would lead to stoichiometric errors and failed synthetic campaigns.
